2-乙氧基-5-乙基苯胺

描述

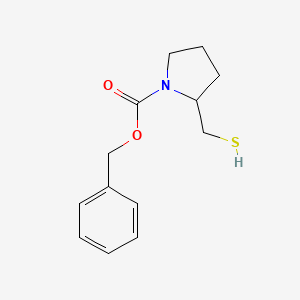

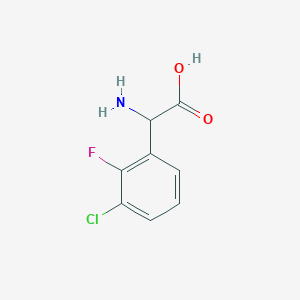

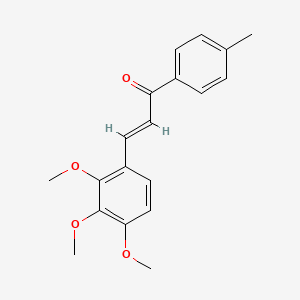

2-Ethoxy-5-ethylaniline is a chemical compound with the molecular formula C10H15NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Synthesis Analysis

The synthesis of anilines, such as 2-Ethoxy-5-ethylaniline, typically involves several steps . The process often starts with a nitration, followed by a conversion from the nitro group to an amine, and then a bromination . Another common method for preparing primary amines is to use azide ion, N3–, rather than ammonia, as the nucleophile for S N 2 reaction with a primary or secondary alkyl halide .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-ethylaniline consists of a benzene ring with an ethoxy group (C2H5O-) and an ethylaniline group (C2H5NH2) attached to it .Chemical Reactions Analysis

Anilines, including 2-Ethoxy-5-ethylaniline, can undergo a variety of chemical reactions . For example, they can participate in nucleophilic substitution reactions, react with acids to form salts and water, and react violently with oxidizing materials .科学研究应用

改进的合成和生物活性约翰逊等人(2022 年)的一项研究概述了 5-乙基磺酰基-2-甲氧基苯胺的改进合成,该化合物在结构上与 2-乙氧基-5-乙基苯胺相关。这种合成对于开发具有生物活性的化合物至关重要,例如激酶抑制剂,这对于癌症研究和其他疾病治疗至关重要。该过程突出了此类化合物在制备生物活性分子中的重要性(Hunter Johnson 等人,2022 年)。

用于导电材料的聚苯胺配合物林和杨(2001 年、2005 年)对乙基和乙氧基取代的聚苯胺配合物进行的研究揭示了这些材料在制造导电聚合物中的应用。这些研究展示了乙氧基等取代基如何影响聚苯胺的电学性质,使其适用于各种技术应用,包括传感器和电子设备(D. Lin & Sze‐Ming Yang,2001 年;D. Lin & Sze‐Ming Yang,2005 年)。

电流变流体金等人(2001 年)探索了聚苯胺衍生物的电流变 (ER) 特性,包括来自类似于 2-乙氧基-5-乙基苯胺的单体的衍生物。这项研究突出了这些衍生物在 ER 应用中的潜力,这对于开发用于执行器和智能流体技术的先进材料至关重要(Joong-sik Kim 等人,2001 年)。

分子电子学和传感用于分子电子学和传感应用的化合物的合成和表征也很重要。Gawale 等人(2019 年)讨论了开发用于铜离子的选择性和灵敏探针,表明乙氧基和乙基取代化合物在为金属和其他分析物创建灵敏检测系统方面具有更广泛的适用性(Y. Gawale 等人,2019 年)。

作用机制

Mode of Action

Anilines generally undergo reactions such as nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Result of Action

As an aniline derivative, it may have potential biological activity, but specific effects need to be investigated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Friedel-Crafts acylation, a common reaction involving anilines, requires strictly anhydrous conditions and can produce corrosive acid wastes

安全和危害

2-Ethoxy-5-ethylaniline, like other anilines, can pose several hazards. It can affect you when breathed in and by passing through your skin. Contact can irritate the skin and eyes. High levels can interfere with the ability of the blood to carry oxygen, causing headache, fatigue, dizziness, and a blue color to the skin and lips (methemoglobinemia) .

未来方向

属性

IUPAC Name |

2-ethoxy-5-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPZUXGGXAJWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-ethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Propan-2-yl)[(quinolin-6-yl)methyl]amine](/img/structure/B3076948.png)

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)

![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)